(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine
Overview
Description
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable target for research and development.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, many drugs target receptors on the surface of cells, which can trigger a cascade of reactions within the cell when activated. Without specific studies on (2-fluoro-4-(pyridin-3-yl)phenyl)methanamine, it’s difficult to identify its exact targets .
Mode of Action
The mode of action refers to how the compound interacts with its targets. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA. The exact mode of action would depend on the compound’s chemical structure and the nature of its targets .
Biochemical Pathways
Once a compound interacts with its targets, it can affect various biochemical pathways in the body. These pathways are a series of chemical reactions that occur in cells, and they can influence a wide range of processes, from metabolism to cell growth. Without specific information on this compound, it’s hard to say which pathways it might affect .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). Factors such as the compound’s chemical structure, formulation, and route of administration can all influence its pharmacokinetics .
Result of Action
The result of the compound’s action would be the physiological or biochemical changes that occur in the body as a result of its interaction with its targets. This could include changes in cell function, alterations in biochemical pathways, or even the death of cells .
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. This can include factors such as the pH of the environment, the presence of other compounds, and the specific type of cells or tissues where the compound is active .
Biochemical Analysis
Biochemical Properties
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell . These changes can result in altered cellular behavior, such as increased proliferation or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding often involves specific interactions with amino acid residues within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, toxic or adverse effects can occur, including cellular damage or organ toxicity . Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine and TEMPO.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and pyridine derivatives.
Scientific Research Applications
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
(4-(Pyridin-3-yl)phenyl)methanamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
(3-Fluoro-4-(pyridin-2-yl)phenyl)methanamine: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and applications.
Uniqueness: The presence of the fluorine atom in (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine makes it unique compared to its non-fluorinated analogs. This can lead to enhanced stability, altered electronic properties, and improved binding affinity in biological systems.
Properties
IUPAC Name |
(2-fluoro-4-pyridin-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-6-9(3-4-10(12)7-14)11-2-1-5-15-8-11/h1-6,8H,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZMHBVNFMOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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